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Compound of Interest

Compound Name:
3,5-Dimethoxy-4-(propan-2-

yl)aniline hydrochloride

CAS No.: 1432680-55-1

Cat. No.: B1377526

Get Quote

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Compound Focus: 3,5-Dimethoxyaniline (CAS: 10272-07-8)

Executive Summary & Physicochemical Profile
3,5-Dimethoxyaniline is a highly versatile, electron-rich aromatic building block widely utilized in

the synthesis of active pharmaceutical ingredients (APIs), advanced dyes, and complex

heterocyclic scaffolds[1][2]. The strategic positioning of two methoxy groups meta to each

other, and ortho/para to the primary amine, creates a uniquely activated aromatic system. This

structural motif allows synthetic chemists to perform highly regioselective electrophilic aromatic

substitutions and multi-component annulations[3][4].

Handling and Storage Parameters
To ensure synthetic reproducibility, the integrity of the starting material is paramount. 3,5-

Dimethoxyaniline is susceptible to amino group oxidation if improperly handled.

Appearance: White to beige-brownish crystalline powder or needles[2].
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Molecular Weight: 153.18 g/mol [1].

Melting Point: 54–57 °C[5].

Storage Protocol: Must be stored in a tightly sealed, inert container (e.g., glass or HDPE)

away from direct sunlight, moisture, and strong oxidizers to prevent degradation[5].

Mechanistic Rationale: The "Why" Behind the
Molecule
As a Senior Application Scientist, understanding the electronic mapping of a precursor is critical

before designing a synthetic route. 3,5-Dimethoxyaniline offers two distinct, yet complementary,

centers of reactivity:

The Nucleophilic Amine (-NH₂): The primary amine readily undergoes condensation with

aldehydes to form Schiff bases (imines)[6], acylation to form stable amides[7], and

diazotization to yield diazonium salts for cross-coupling reactions[8].

The Activated Aromatic Ring: The mesomeric (+M) effect of the two methoxy groups at the

C3 and C5 positions strongly donates electron density into the aromatic ring. This

dramatically enriches the C2, C4, and C6 positions, making the ring exceptionally reactive

toward electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) and transition-metal-

catalyzed annulations (e.g., forming indoles, carbazoles, and benzimidazoles)[3][4][9].
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Fig 1. Divergent reactivity pathways of 3,5-dimethoxyaniline.
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Application Workflows & Validated Protocols
Protocol A: Synthesis of Schiff Base Antioxidants
Application: Drug discovery (Radical scavengers / DPPH inhibitors)[6]. Causality: The

condensation of the primary amine with an aromatic aldehyde forms an imine linkage. When

coupled with hydroxyl-substituted benzaldehydes, the resulting extended conjugation stabilizes

free radicals, yielding potent antioxidant derivatives[6].

Step-by-Step Methodology:

Preparation: In a round-bottom flask, dissolve 0.003 mol of 3,5-dimethoxyaniline in 25 mL of

absolute ethanol[6].

Condensation: Add an equimolar amount (0.003 mol) of the target aldehyde (e.g., 4-

hydroxybenzaldehyde) to the solution[6].

Catalysis: Add 2–3 drops of concentrated sulfuric acid ( H2​SO4​). Rationale: The acid

protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and

accelerating the nucleophilic attack by the amine.

Reaction: Stir the mixture continuously for 4–6 hours at room temperature[6].

Isolation: Monitor via TLC. Upon completion, precipitate the product, filter, and recrystallize

from ethanol to yield the pure Schiff base (e.g., 4-((3,5-dimethoxyphenylimino)methyl)phenol)

[6].

Protocol B: N-Acylation for Intermediate Stabilization
Application: Precursor synthesis for methoxy-activated benzimidazoles[3][7]. Causality: Direct

nitration of 3,5-dimethoxyaniline leads to oxidative degradation due to the highly electron-rich

ring. Acylating the amine first dampens the ring's reactivity slightly and protects the amine,

allowing for controlled, regioselective nitration in subsequent steps[3].

Step-by-Step Methodology:

Preparation: Dissolve 10 g (65.36 mmol) of 3,5-dimethoxyaniline in 50 mL of anhydrous

toluene under an argon atmosphere at room temperature[7].
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Acylation: Slowly add 6.5 mL of acetic anhydride dropwise to the stirred solution[7].

Rationale: Acetic anhydride is chosen over acetyl chloride to provide a milder, highly

controlled acylation without generating corrosive HCl gas.

Reaction: Stir the reaction mixture for 15 hours at room temperature[7].

Workup: Dilute the reaction mixture with hexane. This drastically reduces the solubility of the

newly formed amide, forcing it to crash out of solution.

Isolation: Collect the resulting precipitate by vacuum filtration and dry under vacuum to afford

N-(3,5-dimethoxyphenyl)acetamide as an off-white solid (Typical yield: ~98%)[7].

Protocol C: Synthesis of Piceatannol via Mizoroki-Heck
Coupling
Application: Synthesis of Resveratrol derivatives and anti-cancer APIs[8]. Causality: To

construct the stilbene backbone of Piceatannol, 3,5-dimethoxyaniline is converted into a

diazonium salt, reduced, and acetylated to form an acetohydrazide. This intermediate acts as a

highly effective coupling partner in a palladium-catalyzed Mizoroki-Heck reaction with 3,4-

dimethoxystyrene[8]. Finally, Boron tribromide ( BBr3​) is used for demethylation because it

selectively cleaves aryl methyl ethers without destroying the newly formed alkene bridge.

3,5-Dimethoxyaniline Diazotization
(NaNO2, HCl)

Acetylation
(Ac2O, NEt3)

Heck Coupling
(Styrene deriv.)

Demethylation
(BBr3) Piceatannol

Click to download full resolution via product page

Fig 2. Step-by-step synthetic workflow for Piceatannol.

Step-by-Step Methodology (Acetylation Phase Highlight):

Hydrazide Formation: Following diazotization and reduction, the intermediate is dissolved

and stirred at room temperature[8].

Base Addition: Add triethylamine ( NEt3​) to act as an acid scavenger[8].
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Controlled Acetylation: Cool the system to ~10 °C under nitrogen. Slowly add acetic

anhydride dropwise. Rationale: Strict temperature control prevents runaway exothermic side

reactions and ensures selective N-acetylation.

Completion: Stir for 24 hours at room temperature, then extract with CH2​Cl2​and water[8].

The organic layer is carried forward to the Heck coupling and subsequent BBr3​

demethylation to yield Piceatannol (Overall yield: ~32%)[8].

Quantitative Data Summary
The table below summarizes the reaction efficiencies of 3,5-dimethoxyaniline across various

synthetic methodologies, highlighting its reliable performance as an intermediate.

Target
Compound /
Class

Reaction Type
Key Reagents /
Catalyst

Conditions Reported Yield

N-(3,5-

dimethoxyphenyl

)acetamide

N-Acylation
Acetic anhydride,

Toluene
RT, 15 hours 98%[7]

Schiff Base

(Compound 3d)
Condensation

4-

hydroxybenzalde

hyde, H2​SO4​

Ethanol, RT, 4-6

hours
70–82%[6]

9-Benzyl-

carbazol-3-ol

deriv.

Annulation

2,3-

dimethylbenzoqu

inone, TFA

CH2​Cl2​, 0–10 °C

to RT
55%[9]

Piceatannol

(API)

Multi-step (Heck

Coupling)

NaNO2​, Ac2O,

BBr3​, Pd-cat

Multi-step

sequence

~32% (Overall)

[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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